

# An In-depth Technical Guide to the Pyrazole Structure of Canocapavir

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Canocapavir** (also known as ZM-H1505R) is a novel, orally bioavailable antiviral agent under investigation for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It belongs to a class of drugs known as core protein allosteric modulators (CpAMs), which represent a promising therapeutic strategy targeting a critical step in the HBV life cycle.[3][4] The core of **Canocapavir**'s chemical architecture features a pyrazole moiety, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. This pyrazole structure is integral to its mechanism of action as a capsid assembly modulator.[1][4][5] This technical guide provides a detailed examination of the pyrazole structure of **Canocapavir**, its role in the drug's mechanism of action, and the available quantitative and experimental data.

## **Chemical Structure and Physicochemical Properties**

**Canocapavir** is a novel pyrazole compound with the chemical formula C27H21BrFN5O3.[5] It is chemically distinct from other classes of HBV capsid assembly modulators, such as heteroaryldihydropyrimidines (CAM-A) and sulfamoylbenzamides (CAM-E).[4][5]

Below is a 2D representation of the **Canocapavir** structure, highlighting the central pyrazole ring.



Canocapavir (ZM-H1505R)

Molecular Formula: C27H21BrFN5O3

node structure

Click to download full resolution via product page

Caption: 2D Chemical Structure of Canocapavir.

Table 1: Physicochemical Properties of Canocapavir

| Property          | Value                                                                                                      | Reference(s) |
|-------------------|------------------------------------------------------------------------------------------------------------|--------------|
| Molecular Formula | C27H21BrFN5O3                                                                                              | [5]          |
| CAS Number        | 2137847-19-7                                                                                               | [5]          |
| Alias             | ZM-H1505R                                                                                                  | [1][2]       |
| Class             | Pyrazole derivative, HBV Core Protein Allosteric Modulator (CpAM), Capsid Assembly Modulator-Empty (CAM-E) | [4][5]       |

## Mechanism of Action: The Role of the Pyrazole Core

**Canocapavir** exerts its antiviral effect by targeting the HBV core protein (HBc), which is essential for the assembly of the viral capsid.[3][4] Specifically, it functions as a type II or CAM-E (Capsid Assembly Modulator-Empty), promoting the formation of non-infectious, empty viral capsids.[6]

The pyrazole core of **Canocapavir** plays a crucial role in its binding to a hydrophobic pocket on the HBc dimer-dimer interface, known as the HAP pocket.[3] This interaction induces a conformational change in the HBc protein, which in turn accelerates the kinetics of capsid assembly.[7] However, this rapid assembly occurs without the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, leading to the formation of empty capsids.



[1][6] These empty capsids are unable to support viral replication, thus disrupting the HBV life cycle.[4]

A computational docking study using the HBV core protein structure (PDB ID: 6J10) has provided insights into the binding mode of **Canocapavir** within the HAP pocket.[3]



Click to download full resolution via product page

Caption: Mechanism of Action of Canocapavir.

## **Quantitative Data**

The following tables summarize the key quantitative data related to the antiviral activity and pharmacokinetics of **Canocapavir**.

Table 2: In Vitro Antiviral Activity of Canocapavir

| Parameter | Cell Line  | Value (nM) | Reference(s) |
|-----------|------------|------------|--------------|
| EC50      | HepG2.2.15 | 10         | [8]          |
| EC50      | HepAD38    | 118.5      | [9]          |

Table 3: Pharmacokinetic Parameters of **Canocapavir** in Humans (Multiple Ascending Dose Study)



| Dose   | Cmax<br>(ng/mL) | AUC<br>(ng*h/mL) | Trough<br>Concentrati<br>on (ng/mL) | Accumulati<br>on Rate | Reference(s |
|--------|-----------------|------------------|-------------------------------------|-----------------------|-------------|
| 50 mg  | -               | -                | -                                   | 1.26 - 1.99           | [1]         |
| 100 mg | -               | -                | -                                   | 1.26 - 1.99           | [1]         |
| 200 mg | -               | -                | -                                   | 1.26 - 1.99           | [1]         |

Note: Specific Cmax and AUC values for each dose in the multiple-dose study were not explicitly provided in the cited sources.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and structural elucidation of **Canocapavir** are not publicly available at the time of this writing. However, based on the available literature for similar compounds and the biological characterization of **Canocapavir**, the following general methodologies are likely to have been employed.

## Synthesis of the Pyrazole Core

The synthesis of substituted pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For a complex molecule like **Canocapavir**, a multi-step synthesis would be required, likely involving the formation of a key pyrazole intermediate followed by the addition of the other substituents.





Click to download full resolution via product page

Caption: General workflow for pyrazole synthesis.

#### **Structural Elucidation**

The definitive structure of a novel small molecule like **Canocapavir** is typically determined using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR would be used to
  determine the connectivity of atoms and the overall carbon-hydrogen framework. 2D NMR
  techniques (e.g., COSY, HSQC, HMBC) would be employed to establish through-bond
  correlations and confirm the assembly of the different structural fragments.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of Canocapavir, confirming its molecular formula.
- X-ray Crystallography: If a suitable single crystal of **Canocapavir** can be obtained, X-ray crystallography would provide the most definitive three-dimensional structure, including



precise bond lengths, bond angles, and the conformation of the molecule in the solid state. As of now, no public crystallographic data for **Canocapavir** is available.

## **In Vitro Antiviral Activity Assays**

The antiviral activity of **Canocapavir** was assessed in HBV-producing cell lines such as HepG2.2.15 and HepAD38.[8][9] A general workflow for such an assay is as follows:



Click to download full resolution via product page

Caption: Workflow for in vitro antiviral assay.

### Conclusion

**Canocapavir** is a promising novel antiviral agent for the treatment of chronic hepatitis B, distinguished by its unique pyrazole-based structure. This pyrazole core is fundamental to its mechanism of action as a core protein allosteric modulator, which leads to the formation of non-infectious empty viral capsids. While detailed experimental protocols for its synthesis and



structural elucidation are not yet in the public domain, the available data on its biological activity and mechanism of action highlight the therapeutic potential of targeting the HBV core protein with pyrazole-containing small molecules. Further research and publication of more indepth chemical and structural data will be invaluable for the scientific and drug development communities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (Canocapavir) in chronic hepatitis B patients: a randomized multiple-dose escalation trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. core-biopharma.com [core-biopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Cabocapavir Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Canocapavir Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, and Pharmacokinetics of a Novel Human Hepatitis B Virus Capsid Assembly Modulator Canocapavir: A Randomized First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pyrazole Structure of Canocapavir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857848#investigating-the-pyrazole-structure-ofcanocapavir]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com